Cas no 1013-18-9 (1-(Chloroacetyl)-2-methylindoline)

1013-18-9 structure
Nombre del producto:1-(Chloroacetyl)-2-methylindoline
Número CAS:1013-18-9
MF:C11H12ClNO
Megavatios:209.672081947327
MDL:MFCD03147354
CID:117362
PubChem ID:5151801
1-(Chloroacetyl)-2-methylindoline Propiedades químicas y físicas
Nombre e identificación
-
- 2-Chloro-1-(2-methylindolin-1-yl)ethanone
- 1-(Chloroacetyl)-2-methylindoline
- 2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Ethanone,2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-
- 1-(chloroacetyl)-2-methylindoline(SALTDATA: FREE)
- 1-chloroacetyl-2-methyl-2,3-dihydro-indole
- N-Chloracetyl-2-methyl-2,3-dihydro-indol
- 2-chloro-1-(2-methyl-1-indolinyl)ethanone
- 1H-indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-
- 2-Chloro-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone
- Ethanone, 2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-
- Z56869453
- AKOS016042050
- LS-04414
- MFCD03147354
- 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- SR-01000037793-1
- SB64197
- 1013-18-9
- AKOS000430993
- DTXSID90408879
- SR-01000037793
- EN300-01632
- FT-0683817
- 2-CHLORO-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE
- SCHEMBL11438312
-
- MDL: MFCD03147354
- Renchi: InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3
- Clave inchi: FVXKYKPCJPPTCB-UHFFFAOYSA-N
- Sonrisas: CC1CC2=CC=CC=C2N1C(=O)CCl
Atributos calculados
- Calidad precisa: 209.06100
- Masa isotópica única: 209.0607417g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 231
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 20.3Ų
Propiedades experimentales
- Denso: 1.217
- Punto de ebullición: 385.5°C at 760 mmHg
- Punto de inflamación: 187°C
- índice de refracción: 1.565
- PSA: 20.31000
- Logp: 2.26800
1-(Chloroacetyl)-2-methylindoline Información de Seguridad
- Nivel de peligro:IRRITANT
1-(Chloroacetyl)-2-methylindoline Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Chloroacetyl)-2-methylindoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01632-0.5g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 0.5g |
$118.0 | 2023-05-01 | |
TRC | B418353-50mg |
1-(Chloroacetyl)-2-methylindoline |
1013-18-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B418353-100mg |
1-(Chloroacetyl)-2-methylindoline |
1013-18-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 058146-1g |
2-Chloro-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone |
1013-18-9 | 95% | 1g |
£58.00 | 2022-03-01 | |
Fluorochem | 058146-5g |
2-Chloro-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone |
1013-18-9 | 95% | 5g |
£167.00 | 2022-03-01 | |
Enamine | EN009-7141-0.05g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Ambeed | A754978-5g |
2-Chloro-1-(2-methylindolin-1-yl)ethanone |
1013-18-9 | 95+% | 5g |
$188.0 | 2024-04-26 | |
Enamine | EN009-7141-10g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 10g |
$590.0 | 2023-10-28 | |
Enamine | EN009-7141-2.5g |
2-chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
1013-18-9 | 95% | 2.5g |
$165.0 | 2023-10-28 | |
1PlusChem | 1P0004MT-5g |
Ethanone, 2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)- |
1013-18-9 | 95% | 5g |
$212.00 | 2025-02-18 |
1-(Chloroacetyl)-2-methylindoline Literatura relevante
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
1013-18-9 (1-(Chloroacetyl)-2-methylindoline) Productos relacionados
- 1797702-19-2(1'-(1,2-oxazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one)
- 953158-30-0(N-(2-chlorophenyl)methyl-2-5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylacetamide)
- 2034446-99-4(3-(2-methoxyethyl)-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}urea)
- 2228185-75-7(methyl 4-(2-aminoacetyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 2640843-97-4(6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile)
- 29313-28-8(N-(carbamothioylamino)-2-phenylacetamide)
- 1216366-62-9((2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one)
- 946265-72-1(N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-methylpropanamide)
- 2171394-90-2((3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid)
- 2679828-94-3(rac-(2R,3S)-3-methyl-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1013-18-9)1-(Chloroacetyl)-2-methylindoline

Pureza:99%
Cantidad:5g
Precio ($):169.0